
3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a triazole ring, a carboxylic acid group, and a difluorophenylsulfamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluorophenylsulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Shares the difluorophenyl group but differs in the presence of a diazenyl group and a benzoate moiety.
N-(2,6-Difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide: Contains the difluorophenyl group and a piperazine ring, differing in overall structure and functional groups.
Uniqueness
3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid is unique due to its combination of a triazole ring, a carboxylic acid group, and a difluorophenylsulfamoyl moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
313963-92-7 |
|---|---|
Formule moléculaire |
C9H6F2N4O4S |
Poids moléculaire |
304.23 g/mol |
Nom IUPAC |
5-[(2,6-difluorophenyl)sulfamoyl]-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-20(18,19)9-12-7(8(16)17)13-14-9/h1-3,15H,(H,16,17)(H,12,13,14) |
Clé InChI |
FJGJRFAHRSOXIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


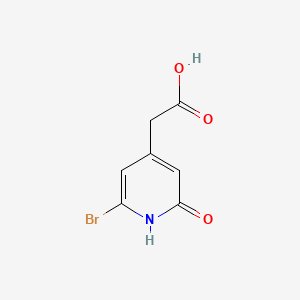





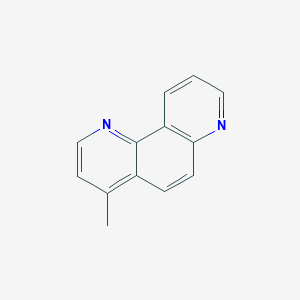
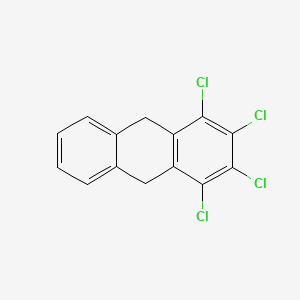
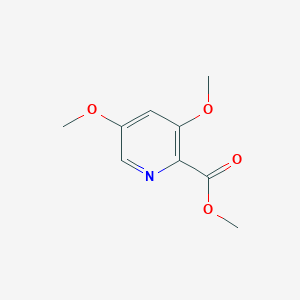

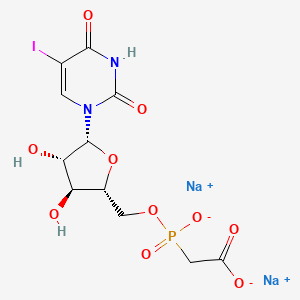
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
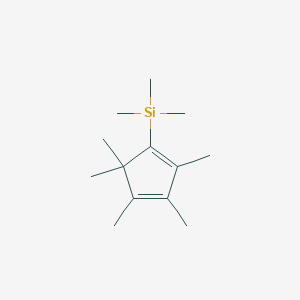
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
